molecular formula C18H18N8O4 B2985017 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine CAS No. 1020502-97-9

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine

Cat. No. B2985017
CAS RN: 1020502-97-9
M. Wt: 410.394
InChI Key: ATVJFTYDWLWOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H18N8O4 and its molecular weight is 410.394. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Ho and Suen (2013) focused on the synthesis of novel derivatives incorporating a (thio)pyrimidine moiety through intramolecular cyclization, highlighting the structural diversity achievable with pyrimidine as a core structure. This research underscores the synthetic versatility of pyrimidine derivatives for applications in medicinal chemistry and material science Ho & Suen, 2013.

Antiviral Applications

Chern et al. (2004) explored the antiviral potential of pyrazolo[3,4-d]pyrimidines, revealing their specificity against human enteroviruses, including coxsackieviruses, demonstrating the therapeutic potential of pyrimidine derivatives against viral infections Chern et al., 2004.

Neglected Tropical Diseases

Thompson et al. (2016) repositioned 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, related to the pyrimidine class, for treating visceral leishmaniasis, highlighting the drug repurposing potential of pyrimidine-related compounds for neglected diseases Thompson et al., 2016.

Antimicrobial Activity

Bondock et al. (2008) and Shamroukh et al. (2007) investigated new heterocycles incorporating antipyrine and pyrazolo[4,3-d]pyrimidine derivatives, respectively, for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents based on pyrimidine scaffolds, addressing the need for novel treatments against resistant microbial strains Bondock et al., 2008; Shamroukh et al., 2007.

Anticancer Activity

Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the potential of pyrimidine derivatives as anticancer agents Abdellatif et al., 2014.

properties

IUPAC Name

4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O4/c1-13-10-17(21-18(20-13)24-12-16(11-19-24)26(29)30)23-8-6-22(7-9-23)14-2-4-15(5-3-14)25(27)28/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVJFTYDWLWOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.